molecular formula C20H34O3 B1160366 6alpha-Hydroxynidorellol CAS No. 70387-38-1

6alpha-Hydroxynidorellol

Cat. No.: B1160366
CAS No.: 70387-38-1
Attention: For research use only. Not for human or veterinary use.
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Description

6alpha-Hydroxynidorellol is a natural organic compound classified as a diterpenoid It is primarily derived from the herbs of Callicarpa macrophylla

Preparation Methods

Synthetic Routes and Reaction Conditions: 6alpha-Hydroxynidorellol can be synthesized through chemical reactions involving appropriate starting materials and catalysts. The specific synthetic route may vary, but it generally involves the hydroxylation of a precursor compound under controlled conditions. The reaction conditions typically include the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as the herbs of Callicarpa macrophylla. The extraction process includes various chromatographic techniques for isolation and purification of the compound .

Chemical Reactions Analysis

Types of Reactions: 6alpha-Hydroxynidorellol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acids can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

6alpha-Hydroxynidorellol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reference compound in chromatographic studies and as a starting material for the synthesis of other diterpenoids.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of inflammatory diseases.

    Industry: this compound is used in the development of natural product-based pharmaceuticals and cosmetics.

Mechanism of Action

The mechanism by which 6alpha-Hydroxynidorellol exerts its effects involves interactions with various molecular targets and pathways. The compound’s hydroxyl group plays a crucial role in its reactivity and interactions with biological molecules. It can modulate signaling pathways and exert antioxidant effects by scavenging free radicals .

Comparison with Similar Compounds

  • Austrainulin
  • 6alpha-Hydroxynidorellol
  • 1,2,3-Naphthalenetriol, decahydro-3,4a,8,8-tetramethyl-4-[(2E)-3-methyl-2,4-pentadien-1-yl]-, (1R,2S,3S,4R,4aS,8aS)-

Comparison: this compound is unique due to its specific hydroxylation pattern and its derivation from Callicarpa macrophylla. Compared to similar compounds, it exhibits distinct chemical reactivity and biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

(1R,2S,3S,4R,4aS,8aS)-3,4a,8,8-tetramethyl-4-[(2E)-3-methylpenta-2,4-dienyl]-2,4,5,6,7,8a-hexahydro-1H-naphthalene-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O3/c1-7-13(2)9-10-14-19(5)12-8-11-18(3,4)16(19)15(21)17(22)20(14,6)23/h7,9,14-17,21-23H,1,8,10-12H2,2-6H3/b13-9+/t14-,15-,16+,17+,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZOMVOAWYLQAJ-SKDBMBEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1C2(CCCC(C2C(C(C1(C)O)O)O)(C)C)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C[C@@H]1[C@]2(CCCC([C@@H]2[C@H]([C@@H]([C@@]1(C)O)O)O)(C)C)C)/C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6alpha-Hydroxynidorellol
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6alpha-Hydroxynidorellol
Reactant of Route 6
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